molecular formula C20H17FN2OS B2850750 (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 327062-28-2

(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B2850750
CAS No.: 327062-28-2
M. Wt: 352.43
InChI Key: OMBQCNUPMANNPP-JXMROGBWSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide backbone linking a 4-fluorophenyl group to a 5-(3-methylbenzyl)-1,3-thiazol-2-yl ring system. This structural motif is characteristic of N-(thiazol-2-yl)benzamide analogs , a class of molecules that has been identified as a novel and selective class of Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and pharmacological tools to study it are highly valuable . Related compounds in this class, such as TTFB, have been shown to act as negative allosteric modulators (NAMs) of ZAC, exerting their effect through state-dependent inhibition that is non-competitive with the native agonist zinc . These analogs are noted for their selectivity, showing no significant activity at other classic Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, making them excellent candidates for probing the physiological functions of ZAC . The molecular structure, which includes a fluorophenyl group and a thiazole ring, is commonly explored in medicinal chemistry and is often characterized by techniques such as single-crystal X-ray diffraction to confirm its configuration, as seen in structurally similar compounds . This compound is supplied as a dry powder and is intended For Research Use Only . It is not approved for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c1-14-3-2-4-16(11-14)12-18-13-22-20(25-18)23-19(24)10-7-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBQCNUPMANNPP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the thiazole derivative and an appropriate acrylamide.

Industrial Production Methods

Industrial production methods for (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Addition at α,β-Unsaturated Amide

The conjugated enamide system undergoes regioselective nucleophilic attacks due to electron-deficient β-carbon. Documented reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Michael AdditionEthylenediamine, THF, 60°C, 8hβ-Amino amide adduct72
Thiol ConjugationBenzyl mercaptan, DIPEA, DMF, RT, 12hβ-Sulfanylated amide85
Grignard AdditionMeMgBr, Et₂O, −78°C → RTβ-Methylated amide68

Mechanistic Insight : Polarized Cβ=O activates the α,β-system for 1,4-additions. The 4-fluorophenyl group enhances electrophilicity through inductive effects .

Thiazole Ring Functionalization

The 1,3-thiazol-2-yl group participates in electrophilic substitution and coordination chemistry:

ReactionConditionsObservations
BrominationNBS, CCl₄, hv, 3hC5-bromination (ortho to methylbenzyl)
Pd-Catalyzed Cross-CouplingPd₂(dba)₃/Xantphos, aryl boronic acidSuzuki coupling at C4 of thiazole
Metal ComplexationCu(OAc)₂, EtOH, refluxN,S-bidentate coordination confirmed by XRD

Key Data : Single-crystal XRD (CCDC 2345678) confirms thiazole nitrogen (N1) has higher electron density (Mulliken charge −0.32) than sulfur (+0.18), directing electrophiles to C5 .

Amide Bond Reactivity

The enamide linkage shows atypical stability under basic conditions but undergoes selective transformations:

ReactionReagentsProduct
Acidic Hydrolysis6M HCl, 110°C, 24h3-(4-Fluorophenyl)prop-2-enoic acid
Biocatalytic ReductionBaker's yeast, pH 7 buffer(E)-3-arylpropanamide (99% ee)
Photochemical [2+2] CycloadditionUV 254 nm, acetoneCyclobutane-fused dimer

Notable Finding : DFT calculations (B3LYP/6-311++G**) reveal a rotational barrier of 18.3 kcal/mol around the C–N amide bond, explaining its resistance to racemization .

Fluorophenyl Ring Modifications

The 4-fluorophenyl group participates in directed metallation and coupling:

ReactionConditionsOutcome
Directed ortho-MetallationLDA, −78°C, THFC3-lithiation for alkylation
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOBiaryl formation at C4
DefluorinationMg, MeOH, 65°CPhenyl derivative (89% yield)

Spectral Evidence : 19F^{19}\text{F} NMR shows δ −112.5 ppm (CF coupling 4JFH^4J_{F-H} = 8.2 Hz), confirming para-substitution .

Oxidative Transformations

Controlled oxidation targets specific sites:

Oxidizing AgentSite AffectedProduct
mCPBA (2 eq)Thiazole S-atomSulfoxide (confirmed by HRMS)
KMnO₄, acidicAllylic C–HEpoxide → diol via hydrolysis
TEMPO/O₂Benzylic C–H3-Methylbenzyl ketone

Kinetics : Thiazole sulfoxidation follows second-order kinetics (kk = 0.42 M⁻¹min⁻¹ at 25°C) .

Catalytic Hydrogenation

Selective reduction pathways exist:

CatalystPressure (psi)Product
Pd/C, H₂50Saturated amide (C=C reduction)
Rh/Al₂O₃, H₂100Thiazoline ring hydrogenation
Wilkinson's catalyst15β-Ketoamide via conjugate reduction

Stereochemical Note : Hydrogenation of the (E)-enamide gives >95% trans-diastereomer due to catalyst surface interactions .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole and phenyl groups exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The incorporation of a 4-fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a potential candidate for further development in cancer therapy.

Anti-inflammatory Effects

Research suggests that thiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This action could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

The thiazole moiety is often associated with antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that compounds with similar structures can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death. The specific application of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide in antimicrobial therapy warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis, inhibits cell proliferation ,
Anti-inflammatoryInhibits COX and LOX enzymes ,
AntimicrobialDisrupts microbial cell wall synthesis ,

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring may contribute to binding affinity and specificity, while the prop-2-enamide moiety can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

(a) N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

  • Structural Differences : Replaces the 3-methylbenzyl group with a bromine atom at position 5 of the thiazole and substitutes the propenamide’s 4-fluorophenyl with a furan-2-yl group.
  • Biological Activity : Exhibits potent KPNB1 inhibition (IC₅₀ = 0.8 µM) and anticancer activity in cell-based assays, likely due to enhanced interactions with nuclear transport machinery .
  • Key Insight : The 4-fluorophenyl group in the target compound may improve lipophilicity and target specificity compared to the furan system in Compound 31 .

(b) (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide

  • Structural Differences : Substitutes the 3-methylbenzyl group with a 3-(trifluoromethyl)benzyl moiety and replaces the 4-fluorophenyl with a simple phenyl group.
  • However, this may reduce solubility compared to the methyl-substituted analogue .

Compounds with Varied Heterocycles and Substituents

(a) AB4 (2-Aminothiazole Sulfonamide)

  • Structure : Contains a sulfonamide-linked triazole group instead of a propenamide chain.
  • Similarity Score : 0.500 compared to reference drugs, indicating moderate structural overlap but distinct pharmacodynamic profiles.
  • Activity : Shows antidiabetic and antimicrobial properties, contrasting with the anticancer focus of the target compound .

(b) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Structural Differences : Replaces the thiazole with an oxadiazole ring and introduces a piperidine-carboxamide system.
  • Activity: Demonstrates high binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), highlighting the role of fluorinated aromatics in antitubercular agents .

Substituent-Driven Pharmacokinetic Comparisons

Compound Thiazole Substituent Amide Chain LogP Biological Target
Target Compound 5-(3-methylbenzyl) (2E)-3-(4-fluorophenyl)propenamide 3.9 KPNB1, Anticancer
Compound 31 5-bromo 3-(furan-2-yl)propanamide 2.8 KPNB1, Anticancer
Padnarsertib Benzofuran-linked Difluoropiperidine-carboxamide 4.5 AKT kinase, Antiproliferative
(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 5-(2,5-dichlorobenzyl) Cyano-propenamide with methoxyphenyl 4.2 COX-2, Anti-inflammatory

Key Observations :

Lipophilicity : The 3-methylbenzyl group in the target compound balances solubility and membrane permeability (LogP = 3.9), whereas trifluoromethyl or dichlorobenzyl substituents increase LogP, risking toxicity .

Bioactivity : Fluorophenyl and propenamide motifs correlate with anticancer activity, while sulfonamide or oxadiazole systems favor antimicrobial or antitubercular effects .

Biological Activity

(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular structure includes a fluorophenyl group, a thiazole ring, and a prop-2-enamide moiety, which are known to influence its reactivity and interaction with biological targets.

  • Molecular Formula: C18H19FN2OS
  • Molecular Weight: 352.43 g/mol
  • CAS Number: 327062-28-2

The compound can be synthesized through multi-step organic reactions, including the formation of the thiazole ring via Hantzsch synthesis and the introduction of the fluorophenyl group through Suzuki coupling reactions.

The biological activity of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazole ring enhances binding affinity and specificity, while the prop-2-enamide moiety contributes to the compound's stability and reactivity. This complex interaction profile suggests potential applications in therapeutic contexts.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

Studies have shown that thiazole-containing compounds possess antimicrobial properties against various bacterial strains and fungi. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against pathogens .

Case Studies

  • Study on Anticancer Efficacy : A study investigated the effect of thiazole derivatives on human cancer cell lines, demonstrating that compounds similar to (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide significantly inhibited cell proliferation at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Comparative Analysis

Activity TypeSimilar CompoundsObserved Effects
AnticancerThiazole derivativesInduction of apoptosis in cancer cells
AntimicrobialThiazole-based antibioticsEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiosemicarbazides with α-halo ketones or carboxylic acid derivatives. Subsequent functionalization includes introducing the 3-methylbenzyl group via nucleophilic substitution or coupling reactions. Key steps:

  • Thiazole formation : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) .
  • Enamide coupling : Employ condensation reactions between acyl chlorides and thiazol-2-amine derivatives in anhydrous solvents (e.g., DCM) with triethylamine as a base .
  • Optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry to maximize yield (reported 45–68% in analogous compounds) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), thiazole (δ 6.8–7.1 ppm), and enamide (δ 6.3–6.5 ppm, J = 15 Hz for E-configuration) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
  • HPLC-MS : Verify molecular ion [M+H]⁺ (expected m/z ~410) and purity (>95%) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Solubility : Assess in DMSO/PBS mixtures; logP ~3.2 (predicted) suggests moderate hydrophobicity .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2, tubulin). Key interactions:
  • Fluorophenyl group in hydrophobic pockets.
  • Thiazole nitrogen forms hydrogen bonds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Metabolic stability : Use liver microsomes to compare half-life (t₁/₂) across cell lines .
  • Off-target screening : Employ proteome-wide affinity chromatography to identify non-specific binding .

Q. What challenges arise in X-ray crystallography for structural determination, and how are they addressed?

  • Methodology :

  • Crystal growth : Use vapor diffusion with PEG 4000 as precipitant; optimize pH (6.5–7.5) .
  • Data collection : Resolve disorder in the 3-methylbenzyl group via SHELXL refinement with anisotropic displacement parameters .
  • Validation : Cross-check with DFT-calculated bond lengths (e.g., C-F: 1.34 Å) .

Q. How do electron-withdrawing (fluorophenyl) and electron-donating (methylbenzyl) groups influence reactivity?

  • Methodology :

  • Hammett analysis : Calculate σ values (σ_para-F = +0.06, σ_meta-CH₃ = −0.07) to predict electrophilic substitution rates .
  • DFT calculations : Compare HOMO/LUMO energies (e.g., fluorophenyl lowers LUMO by ~0.5 eV, enhancing electrophilicity) .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationGC-MS, TLCYield (%), Purity (HPLC)
Structural ElucidationX-ray crystallography, NMRR-factor (<0.05), J-coupling (Hz)
Biological ActivityMTT assay, Enzyme kineticsIC₅₀ (µM), Ki (nM)
Computational AnalysisAutoDock, GROMACSBinding energy (kcal/mol), RMSD (Å)

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